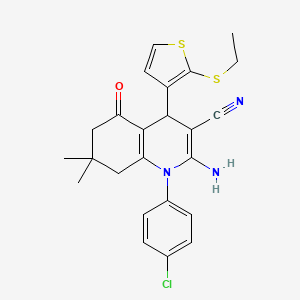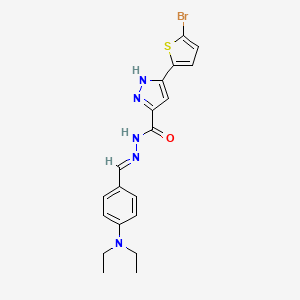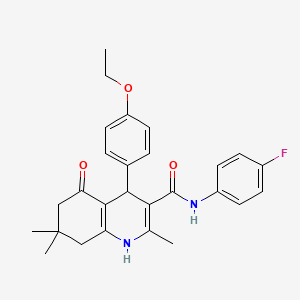![molecular formula C24H20Cl2N2O3 B11642172 N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B11642172.png)
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-CHLORO-5-[5-(PROPAN-2-YL)-1,3-BENZOXAZOL-2-YL]PHENYL}-2-(4-CHLOROPHENOXY)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a heterocyclic aromatic organic compound, and is characterized by the presence of chlorine and phenoxy groups. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-CHLORO-5-[5-(PROPAN-2-YL)-1,3-BENZOXAZOL-2-YL]PHENYL}-2-(4-CHLOROPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The subsequent steps involve the introduction of the chlorine and phenoxy groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-CHLORO-5-[5-(PROPAN-2-YL)-1,3-BENZOXAZOL-2-YL]PHENYL}-2-(4-CHLOROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like chlorine gas or nitric acid.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of a solvent like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-{2-CHLORO-5-[5-(PROPAN-2-YL)-1,3-BENZOXAZOL-2-YL]PHENYL}-2-(4-CHLOROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-{2-CHLORO-5-[5-(PROPAN-2-YL)-1,3-BENZOXAZOL-2-YL]PHENYL}-2-(4-CHLOROPHENOXY)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. Additionally, its interaction with receptors can modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: This compound features a similar aromatic ring structure with chlorine substitutions.
Ringer’s lactate solution: Although not structurally similar, it is used in medical applications like N-{2-CHLORO-5-[5-(PROPAN-2-YL)-1,3-BENZOXAZOL-2-YL]PHENYL}-2-(4-CHLOROPHENOXY)ACETAMIDE.
Heparinoid: Another compound with medical applications, particularly in anticoagulation.
Uniqueness
N-{2-CHLORO-5-[5-(PROPAN-2-YL)-1,3-BENZOXAZOL-2-YL]PHENYL}-2-(4-CHLOROPHENOXY)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Propriétés
Formule moléculaire |
C24H20Cl2N2O3 |
|---|---|
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[2-chloro-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H20Cl2N2O3/c1-14(2)15-4-10-22-21(11-15)28-24(31-22)16-3-9-19(26)20(12-16)27-23(29)13-30-18-7-5-17(25)6-8-18/h3-12,14H,13H2,1-2H3,(H,27,29) |
Clé InChI |
HTQPOMQGGGYFJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)COC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(4-ethylphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11642094.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642096.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642108.png)
![N-tert-butyl-2-methyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11642115.png)

![2-Amino-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11642119.png)
![3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11642125.png)
![[2-(2-chloro-5-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11642127.png)

![5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642146.png)

![3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11642148.png)
![(2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11642158.png)
